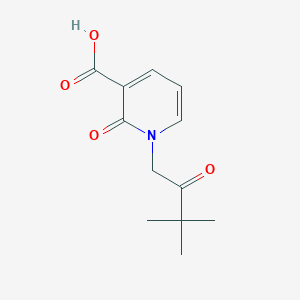
1-(3,3-Dimethyl-2-oxobutyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Descripción general
Descripción
1-(3,3-Dimethyl-2-oxobutyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3,3-Dimethyl-2-oxobutyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
The molecular formula of this compound is with a molecular weight of approximately 225.25 g/mol. It is characterized by the presence of a dihydropyridine ring which is known for various biological activities.
Biological Activity
The biological activity of this compound has been investigated in various studies, demonstrating several pharmacological effects:
Antimicrobial Activity
Research indicates that compounds similar to 1-(3,3-Dimethyl-2-oxobutyl)-2-oxo-1,2-dihydropyridine derivatives exhibit significant antibacterial properties. For instance, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Cytotoxicity
Cytotoxicity studies have been conducted to evaluate the safety profile of this compound. In vitro tests on human cell lines indicated that certain concentrations of the compound did not exhibit significant cytotoxic effects, suggesting a favorable safety margin for therapeutic applications .
The mechanism by which this compound exerts its biological effects may involve the inhibition of bacterial biofilm formation and interference with cellular signaling pathways. The presence of specific functional groups within its structure is believed to play a critical role in its activity against microbial strains .
Case Studies
Several case studies have been documented to illustrate the biological activity of this compound:
- Study on Antibacterial Efficacy :
- Cytotoxicity Assessment :
Summary Table of Biological Activities
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that derivatives of 1-(3,3-Dimethyl-2-oxobutyl)-2-oxo-1,2-dihydropyridine have shown promising anticancer properties. For instance, studies have demonstrated that compounds with similar structural features can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death.
Antimicrobial Properties
The compound exhibits antimicrobial activity against several pathogens. Its derivatives have been tested for efficacy against bacteria and fungi, showing potential as new antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance.
Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective properties. Research suggests that it could help mitigate oxidative stress and inflammation in neuronal cells, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A derivative was tested in vitro against human pancreatic cancer cells, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents.
- Case Study 2 : In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of inflammation in the brain.
Data Tables
Propiedades
IUPAC Name |
1-(3,3-dimethyl-2-oxobutyl)-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)9(14)7-13-6-4-5-8(10(13)15)11(16)17/h4-6H,7H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOPZMKJFJCWFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C=CC=C(C1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















